![molecular formula C18H36Cl2N4O2+2 B1212741 Prospidium CAS No. 27115-14-6](/img/structure/B1212741.png)
Prospidium
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Overview
Description
An antineoplastic dispiropiperazine derivative.
Scientific Research Applications
Thermochemical Studies
Prospidium chloride, known as Prospidine, has been studied for its thermochemical properties in aqueous solutions. Researchers have conducted accurate thermochemical studies on the hydration and interactions of Prospidium chloride in water. These studies have determined the enthalpies of solution of the drug and the heat capacities of solid prospidine, providing insights into solute-solvent and solute-solute interactions in a liquid phase (Kustov et al., 2018).
Solvation and Ion-Ion Interactions
Further research into the solvation and ion-ion interactions of Prospidium chloride in both aqueous and non-aqueous solutions has been conducted. This research compares the thermochemical behavior of Prospidium chloride in water, formamide, and ethylene glycol. It reveals a linear correlation between the energetics of ion-ion interactions and the reciprocal dielectric constant of the medium for Prospidium chloride and other ionic species (Kustov et al., 2019).
Inhibition of Lymphoblastic Response
A study has been performed on the effect of various cytostatic compounds, including Prospidium chloride, on the lymphoblastic transformation of spleen cells in mice. This study highlighted the distinct actions of these cytostatics on B cells and T cells, providing insights into the cellular mechanisms affected by these drugs (Rojo et al., 1983).
Clinical Application in Cancer Treatment
Research into the clinical application of Prospidium chloride for treating mammary tumors induced by N-nitrosomethylurea in rats has been conducted. This study evaluated the direct oncolytic effect of intratumoral injections of Prospidium chloride, providing insights into its potential clinical applications in cancer treatment (Urcia et al., 1984).
properties
CAS RN |
27115-14-6 |
---|---|
Product Name |
Prospidium |
Molecular Formula |
C18H36Cl2N4O2+2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol |
InChI |
InChI=1S/C18H36Cl2N4O2/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20/h17-18,25-26H,1-16H2/q+2 |
InChI Key |
UVYDWIMQPVNRJN-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |
Canonical SMILES |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |
synonyms |
Chloride, Prospidium Prospidin Prospidine Prospidium Prospidium Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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